molecular formula C10H16O3 B084758 1-(2-Furyl)-2,3-dimethyl-1,4-butanediol CAS No. 10564-02-0

1-(2-Furyl)-2,3-dimethyl-1,4-butanediol

Cat. No. B084758
CAS RN: 10564-02-0
M. Wt: 184.23 g/mol
InChI Key: VSVGERRGVUVKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furyl)-2,3-dimethyl-1,4-butanediol, also known as Furfuryl alcohol, is a colorless liquid with a pleasant odor. It is commonly used in the manufacturing of resins, plastics, and pharmaceuticals. Furfuryl alcohol is produced from the furfural, which is derived from agricultural waste such as corn cobs, oat hulls, and rice husks. The synthesis method of furfuryl alcohol is a significant research area that has been explored for several years.

Mechanism Of Action

The mechanism of action of furfuryl alcohol is not well understood. However, it is believed that the molecule can interact with various biological molecules such as proteins, enzymes, and DNA. 1-(2-Furyl)-2,3-dimethyl-1,4-butanediol alcohol can also undergo metabolic transformations in the body, leading to the formation of reactive intermediates.

Biochemical And Physiological Effects

1-(2-Furyl)-2,3-dimethyl-1,4-butanediol alcohol has been shown to have various biochemical and physiological effects. It can induce oxidative stress in cells, leading to the formation of reactive oxygen species. 1-(2-Furyl)-2,3-dimethyl-1,4-butanediol alcohol can also affect the expression of various genes, leading to changes in cellular processes such as apoptosis and cell proliferation.

Advantages And Limitations For Lab Experiments

The advantages of using furfuryl alcohol in lab experiments include its low toxicity, ease of handling, and availability. 1-(2-Furyl)-2,3-dimethyl-1,4-butanediol alcohol is also a versatile molecule that can be used in various experimental setups. The limitations of using furfuryl alcohol include its tendency to polymerize, which can affect the accuracy of the experimental results.
List of

Future Directions

1. Investigating the mechanism of action of furfuryl alcohol in cells and tissues.
2. Developing new catalysts for the synthesis of furfuryl alcohol.
3. Studying the effects of furfuryl alcohol on the microbiome.
4. Developing new applications for furfuryl alcohol in the field of biotechnology.
5. Investigating the environmental impact of furfuryl alcohol production and usage.
6. Developing new analytical methods for the detection of furfuryl alcohol in biological samples.
7. Studying the effects of furfuryl alcohol on different types of cancer cells.
8. Developing new synthetic routes for the production of furfuryl alcohol.
9. Investigating the potential of furfuryl alcohol as a drug delivery agent.
10. Developing new furfuryl alcohol-based materials with unique properties.
Conclusion
In conclusion, furfuryl alcohol is a versatile molecule that has found its application in various fields. The synthesis of furfuryl alcohol is a significant research area that has been explored for several years. The molecule has various biochemical and physiological effects, and its mechanism of action is not well understood. The future research directions for furfuryl alcohol include investigating its mechanism of action, developing new applications, and studying its environmental impact.

Synthesis Methods

The synthesis of furfuryl alcohol can be achieved through the catalytic reduction of furfural. The reaction is carried out in the presence of a catalyst such as Raney nickel or palladium on carbon. The process involves the hydrogenation of the furfural molecule, which results in the formation of furfuryl alcohol. The reaction conditions such as temperature, pressure, and catalyst concentration can significantly affect the yield of furfuryl alcohol.

Scientific Research Applications

1-(2-Furyl)-2,3-dimethyl-1,4-butanediol alcohol has found its application in various fields such as polymer chemistry, pharmaceuticals, and agriculture. In the field of polymer chemistry, it is used as a monomer to produce furan resins, which have excellent thermal and chemical resistance properties. In the pharmaceutical industry, furfuryl alcohol is used as a solvent and a starting material for the synthesis of various drugs. In agriculture, it is used as a pesticide and a growth regulator.

properties

CAS RN

10564-02-0

Product Name

1-(2-Furyl)-2,3-dimethyl-1,4-butanediol

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol

InChI

InChI=1S/C10H16O3/c1-7(6-11)8(2)10(12)9-4-3-5-13-9/h3-5,7-8,10-12H,6H2,1-2H3

InChI Key

VSVGERRGVUVKFX-UHFFFAOYSA-N

SMILES

CC(CO)C(C)C(C1=CC=CO1)O

Canonical SMILES

CC(CO)C(C)C(C1=CC=CO1)O

synonyms

1-(2-Furanyl)-2,3-dimethyl-1,4-butanediol

Origin of Product

United States

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